4-(4-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine
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Overview
Description
4-(4-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine is a heterocyclic compound that contains a benzothiazine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenyl and dimethoxy groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst to form the benzothiazine ring. The reaction is usually carried out in a polar solvent such as ethanol or acetonitrile, and the temperature is maintained around 80-100°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(4-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine
- 4-(4-Methylphenyl)-6,7-dimethoxy-2H-1,3-benzothiazine
- 4-(4-Fluorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine
Uniqueness
4-(4-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents, such as bromine or methyl groups .
Properties
CAS No. |
64460-71-5 |
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Molecular Formula |
C16H14ClNO2S |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine |
InChI |
InChI=1S/C16H14ClNO2S/c1-19-13-7-12-15(8-14(13)20-2)21-9-18-16(12)10-3-5-11(17)6-4-10/h3-8H,9H2,1-2H3 |
InChI Key |
MGGHVJQQOJSSKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NCS2)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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